molecular formula C20H21N3O B5305253 N-[3-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]propyl]formamide

N-[3-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]propyl]formamide

Cat. No.: B5305253
M. Wt: 319.4 g/mol
InChI Key: GPWGQBLURVEFIJ-JXMROGBWSA-N
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Description

N-[3-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]propyl]formamide is a complex organic compound that features a benzimidazole core linked to a phenylprop-2-enyl group and a formamide moiety

Properties

IUPAC Name

N-[3-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]propyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c24-16-21-14-6-13-20-22-18-11-4-5-12-19(18)23(20)15-7-10-17-8-2-1-3-9-17/h1-5,7-12,16H,6,13-15H2,(H,21,24)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWGQBLURVEFIJ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C3=CC=CC=C3N=C2CCCNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C3=CC=CC=C3N=C2CCCNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]propyl]formamide typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The phenylprop-2-enyl group can be introduced via a Heck reaction, where the benzimidazole is coupled with a suitable halide in the presence of a palladium catalyst. The final step involves the formylation of the propyl chain using formic acid or its derivatives under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and reagents are often recycled to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]propyl]formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the formamide group to an amine.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of benzimidazole oxides.

    Reduction: Conversion to N-[3-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]propyl]amine.

    Substitution: Halogenated or alkylated benzimidazole derivatives.

Scientific Research Applications

N-[3-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]propyl]formamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[3-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]propyl]formamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The phenylprop-2-enyl group may enhance the compound’s binding affinity and specificity. The formamide moiety can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like benzimidazole itself or its alkylated derivatives.

    Phenylprop-2-enyl derivatives: Compounds with similar side chains but different core structures.

    Formamide derivatives: Compounds where the formamide group is attached to different backbones.

Uniqueness

N-[3-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]propyl]formamide is unique due to its combination of a benzimidazole core, a phenylprop-2-enyl group, and a formamide moiety. This unique structure allows it to interact with a wide range of molecular targets, making it versatile for various applications.

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